An In-Depth Technical Guide to 3-Ethyl-3-phenylpiperazin-2-one: Synthesis, Properties, and Pharmacological Context
An In-Depth Technical Guide to 3-Ethyl-3-phenylpiperazin-2-one: Synthesis, Properties, and Pharmacological Context
Abstract: This technical guide provides a comprehensive overview of 3-Ethyl-3-phenylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust scientific profile by leveraging data from its core scaffold, 3-phenylpiperazin-2-one, and the broader class of phenylpiperazine derivatives. We present its elucidated chemical structure, predicted physicochemical properties, detailed proposed synthesis protocols, and an inferred pharmacological profile grounded in the known activities of its analogs. Furthermore, this guide outlines standard methodologies for analytical characterization and discusses essential safety and handling protocols. This document serves as a foundational resource for researchers and drug development professionals exploring the potential of 3-substituted piperazinone derivatives.
Introduction and Structural Elucidation
The Phenylpiperazine Scaffold in Medicinal Chemistry
The N-arylpiperazine motif is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with multiple pharmacological targets, particularly within the central nervous system (CNS).[1] Compounds incorporating this structure frequently exhibit high affinity for various neurotransmitter receptors and transporters.[1] Their rigid, yet versatile, conformation allows for precise orientation of substituents to optimize target binding and selectivity. Phenylpiperazine derivatives have been successfully developed into drugs for a range of conditions, acting as antidepressants, anxiolytics, and antipsychotics, primarily by modulating monoamine neurotransmitter systems.[2][3] The parent compound, 1-phenylpiperazine, is a monoamine releasing agent, highlighting the intrinsic activity of the core structure.[2]
Defining 3-Ethyl-3-phenylpiperazin-2-one
3-Ethyl-3-phenylpiperazin-2-one is a derivative of the piperazinone heterocyclic system. Its structure is characterized by a six-membered ring containing two nitrogen atoms, a carbonyl group at the 2-position, and, critically, a quaternary carbon at the 3-position bearing both an ethyl and a phenyl group.
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IUPAC Name: 3-Ethyl-3-phenylpiperazin-2-one
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Molecular Formula: C₁₂H₁₆N₂O
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Molecular Weight: 204.27 g/mol
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CAS Number: Not broadly available, indicating its status as a novel or specialized research chemical.
It is imperative to distinguish this compound from the structurally similar but pharmacologically distinct sedative-hypnotic drug, Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione).[4][5] Glutethimide is a piperidinedione, containing a single nitrogen atom and two carbonyl groups, which confers a significantly different chemical and biological profile.[5][6]
Caption: Chemical structure of 3-Ethyl-3-phenylpiperazin-2-one.
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for 3-Ethyl-3-phenylpiperazin-2-one is not widely published. The following properties are inferred from its structure and data available for closely related analogs like 3-phenylpiperazin-2-one.[7][8]
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₂H₁₆N₂O | - |
| Molecular Weight | 204.27 g/mol | - |
| Appearance | Predicted to be a white to off-white crystalline solid. | Based on analog 3-phenylpiperazin-2-one.[9] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | General property of similar heterocyclic compounds. |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | Calculated value for the piperazinone core.[7] |
| Predicted LogP | ~1.5 - 2.5 | Calculated, increased from ~0.45 for the parent compound due to the addition of the ethyl group.[7] |
| Hydrogen Bond Donors | 2 (from the two N-H groups) | Structural analysis.[7] |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and one nitrogen) | Structural analysis.[7] |
| Rotatable Bonds | 2 (C-C bond of ethyl group, C-C bond to phenyl ring) | Structural analysis.[7] |
Synthesis and Derivatization Strategies
The synthesis of 3-Ethyl-3-phenylpiperazin-2-one is not explicitly detailed in readily available literature. However, a robust synthetic route can be proposed based on established methodologies for constructing the 3-phenylpiperazin-2-one core and subsequent alkylation.
Proposed Retrosynthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be derived from the core 3-phenylpiperazin-2-one scaffold, which itself is accessible from simple starting materials.
Caption: Retrosynthetic analysis for 3-Ethyl-3-phenylpiperazin-2-one.
Protocol 1: Synthesis of the 3-Phenylpiperazin-2-one Core
This protocol is adapted from established methods for synthesizing the piperazinone ring system via cyclocondensation.[10][11] The reaction involves the nucleophilic attack of ethylenediamine on an α-halo ester, followed by intramolecular cyclization.
Objective: To synthesize the precursor 3-phenylpiperazin-2-one.
Materials:
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Ethyl α-bromophenylacetate
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Ethylenediamine
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Absolute Ethanol
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Chloroform
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Isopropanol
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylenediamine (3.0 eq) in absolute ethanol.
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Reagent Addition: While stirring vigorously, add a solution of ethyl α-bromophenylacetate (1.0 eq) in absolute ethanol dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.
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Scientific Rationale: The large excess of ethylenediamine serves both as a reactant and as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The dropwise addition at reflux temperature controls the exothermic reaction.
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Reaction and Workup: After the addition is complete, allow the mixture to cool to room temperature. A precipitate (ethylenediamine hydrobromide) will form. Concentrate the mixture in vacuo to obtain a thick slurry.
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Extraction: Stir the slurry with chloroform and filter the solid. Wash the solid thoroughly with additional chloroform. Combine the chloroform filtrates.
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Scientific Rationale: Chloroform is used to dissolve the desired organic product, separating it from the inorganic salt byproduct which has low solubility in chloroform.
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Purification: Concentrate the chloroform filtrate to near dryness. Add isopropanol to the residue and stir. The product, 3-phenylpiperazin-2-one, will precipitate.
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Isolation: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum. The material can be further purified by recrystallization from benzene or acetone if required.[10]
Protocol 2: Proposed Synthesis of 3-Ethyl-3-phenylpiperazin-2-one
This proposed protocol involves the selective alkylation of the 3-phenylpiperazin-2-one precursor. A two-step process involving N-protection followed by C-alkylation is recommended to ensure regioselectivity.
Caption: Proposed workflow for the synthesis of 3-Ethyl-3-phenylpiperazin-2-one.
Objective: To synthesize the title compound from its precursor.
Materials:
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4-Benzyl-3-phenylpiperazin-2-one (synthesized from precursor)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Ethyl iodide
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Dry Tetrahydrofuran (THF)
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Palladium on carbon (Pd/C), 10%
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Hydrogen gas (H₂)
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Ethanol
Step-by-Step Methodology:
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N-Protection (if starting from 3-phenylpiperazin-2-one): First, protect one of the nitrogen atoms, for example, with a benzyl group, to prevent undesired N-alkylation in the next step. This can be achieved by reacting 3-phenylpiperazin-2-one with benzyl bromide in the presence of a base like K₂CO₃.[12]
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Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq) in dry THF. Cool the suspension to 0°C in an ice bath.
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Anion Formation: Add a solution of the N-protected 3-phenylpiperazin-2-one (1.0 eq) in dry THF dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.
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Scientific Rationale: NaH is a strong, non-nucleophilic base that deprotonates the C-H bond at the 3-position, which is acidified by the adjacent phenyl and carbonyl groups, forming a resonance-stabilized carbanion. An inert atmosphere and dry solvents are critical to prevent quenching of the base and anion.
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C-Alkylation: Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Deprotection: Dissolve the crude N-protected, C-alkylated product in ethanol. Add 10% Pd/C catalyst. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously at room temperature until TLC or LC-MS analysis indicates the complete removal of the benzyl group.
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Scientific Rationale: Catalytic hydrogenolysis is a standard and clean method for removing benzyl protecting groups. The catalyst facilitates the cleavage of the C-N bond and its replacement with a C-H bond.
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Final Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the final product, 3-Ethyl-3-phenylpiperazin-2-one. Purify as needed using column chromatography.
Pharmacological Profile (Inferred)
Potential Mechanism of Action
The precise mechanism of action for 3-Ethyl-3-phenylpiperazin-2-one has not been empirically determined. However, based on its structural similarity to other phenylpiperazine derivatives, its primary pharmacological activity is likely centered on the modulation of monoaminergic systems in the CNS.[2]
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Interaction with Monoamine Transporters: Phenylpiperazines are known to act as releasing agents or reuptake inhibitors at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2] The presence of the phenyl group is crucial for this activity. The specific substitution pattern on the piperazine ring dictates the potency and selectivity for these transporters.
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Receptor Binding: Many phenylpiperazine derivatives are also direct agonists or antagonists at various serotonin (5-HT) and dopamine (D₂) receptors.[3]
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Structural Considerations: The introduction of an ethyl group at the C3 position, creating a chiral center, would likely introduce steric bulk that could enhance selectivity for certain receptors or transporters over others. This modification could fine-tune the pharmacological profile, potentially reducing off-target effects or enhancing potency at a desired target. For instance, some phenylpiperazine derivatives have shown promise as EGFR tyrosine kinase inhibitors in oncology research.[13]
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